molecular formula C20H13IN2 B5591565 (E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine

Cat. No.: B5591565
M. Wt: 408.2 g/mol
InChI Key: HANQTVRPUGXKFU-LPYMAVHISA-N
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Description

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine is an organic compound characterized by the presence of an imine group conjugated with a fluorenyl moiety and an iodophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine typically involves the condensation of 3-iodobenzaldehyde with fluoren-9-amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form amines.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The iodophenyl group may also contribute to the compound’s binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-chlorophenyl)methylideneamino]fluoren-9-imine
  • N-[(E)-(3-bromophenyl)methylideneamino]fluoren-9-imine
  • N-[(E)-(3-fluorophenyl)methylideneamino]fluoren-9-imine

Uniqueness

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The larger atomic radius and higher electronegativity of iodine compared to other halogens can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in various research applications.

Properties

IUPAC Name

(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2/c21-15-7-5-6-14(12-15)13-22-23-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQTVRPUGXKFU-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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